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Compound Name: CNX-2006

Cat. No.: B611981 Get Quote

An In-depth Analysis of the Structure, Properties, and Preclinical Profile of a Mutant-Selective

EGFR Inhibitor

Introduction
CNX-2006 is a novel, third-generation, irreversible, mutant-selective epidermal growth factor

receptor (EGFR) inhibitor. It was developed to address the clinical challenge of acquired

resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small

cell lung cancer (NSCLC), which is frequently driven by the T790M "gatekeeper" mutation. This

technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and preclinical data for CNX-2006, intended for researchers, scientists,

and drug development professionals.

Chemical Structure and Properties
CNX-2006 is a complex small molecule with the IUPAC name N-[3-[[2-[[4-[[1-(2-Fluoroethyl)-3-

azetidinyl]amino]-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-

propenamide[1]. Its chemical structure is characterized by a pyrimidine core, which is a

common scaffold for kinase inhibitors. The presence of a trifluoromethyl group and a

fluoroethyl-azetidinyl moiety are key features that contribute to its potency and selectivity. The

acrylamide warhead enables the irreversible covalent binding to the target protein.
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Property Value Reference

IUPAC Name

N-[3-[[2-[[4-[[1-(2-

Fluoroethyl)-3-

azetidinyl]amino]-2-

methoxyphenyl]amino]-5-

(trifluoromethyl)-4-

pyrimidinyl]amino]phenyl]-2-

propenamide

[1]

CAS Number 1375465-09-0 [1][2]

Molecular Formula C26H27F4N7O2 [3][4]

Molecular Weight 545.5 g/mol [2]

SMILES

COC1=C(NC2=NC=C(C(=N2)

NC3=CC=CC(=C3)NC(=O)C=

C)C(F)

(F)F)C=CC(=C1)NC4CN(CCF)

C4

[3][4]

Mechanism of Action and Signaling Pathway
CNX-2006 is an irreversible inhibitor of mutant forms of the epidermal growth factor receptor

(EGFR) tyrosine kinase[5][6]. It forms a covalent bond with a cysteine residue (Cys797) in the

ATP-binding site of EGFR, leading to sustained inhibition of the receptor's kinase activity. A key

characteristic of CNX-2006 is its high selectivity for mutant EGFR, including the activating

mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while showing

significantly weaker inhibition of wild-type (WT) EGFR[5][6]. This selectivity profile is crucial for

minimizing off-target effects and improving the therapeutic index.

The inhibition of mutant EGFR by CNX-2006 blocks the downstream signaling pathways that

are aberrantly activated in cancer cells, leading to the suppression of tumor cell proliferation

and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK)

pathway and the PI3K-AKT-mTOR pathway.
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Figure 1: Simplified EGFR signaling pathway and the inhibitory action of CNX-2006.
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Preclinical Data
In Vitro Potency and Selectivity
CNX-2006 demonstrates potent inhibitory activity against EGFR harboring the T790M mutation,

with an IC50 value below 20 nM[5]. It is significantly more potent against EGFR-T790M cells

compared to wild-type EGFR cells, with a reported selectivity of up to 1000-fold[1].

Cell Line EGFR Mutation
IC50 (EGFR
Phosphorylation)

Reference

PC9 exon 19 del 55-104 nM [2]

HCC-827 exon 19 del 55-104 nM [2]

NCI-H1975 L858R/T790M ~46 nM [2]

PC9GR4 exon 19 del/T790M ~61 nM [2]

In Vivo Efficacy
In a xenograft model using NCI-H1975 cells (harboring EGFR L858R/T790M), CNX-2006
demonstrated significant tumor growth inhibition. Daily intraperitoneal (IP) administration of

CNX-2006 at doses of 25 mg/kg and 50 mg/kg led to tumor regression. Tumor growth was only

observed after the cessation of treatment. The inhibition of EGFR phosphorylation in the tumor

tissue was confirmed by immunoblotting.

Experimental Protocols
While detailed, step-by-step protocols are proprietary and often found within patent literature,

the general methodologies employed in the preclinical evaluation of CNX-2006 are described

below.

Cell Lines and Cell Culture
Human NSCLC cell lines with various EGFR mutation statuses, such as PC9 (exon 19

deletion), HCC-827 (exon 19 deletion), and NCI-H1975 (L858R/T790M), were used. Cells were

cultured in standard growth media (e.g., RPMI-1640) supplemented with fetal bovine serum

and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
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Growth Inhibition Assay
Cells were seeded in 96-well plates and treated with increasing concentrations of CNX-2006.

After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard

method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were

calculated from the dose-response curves.

Immunoblotting
Cells were treated with CNX-2006 for a defined period (e.g., 1-6 hours). Cell lysates were

prepared, and protein concentrations were determined. Equal amounts of protein were

separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies

specific for total and phosphorylated forms of EGFR and downstream signaling proteins (e.g.,

Akt, ERK). Following incubation with secondary antibodies, protein bands were visualized

using an imaging system.

Xenograft Model
Female athymic nude mice were subcutaneously inoculated with NCI-H1975 cells. Once

tumors reached a palpable size, mice were randomized into treatment and control groups.

CNX-2006 was administered intraperitoneally at specified doses and schedules. Tumor volume

was measured regularly using calipers. At the end of the study, tumors were excised for further

analysis, such as immunoblotting to assess target engagement.
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Figure 2: General experimental workflow for the preclinical evaluation of CNX-2006.
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Conclusion
CNX-2006 is a potent and selective irreversible inhibitor of mutant EGFR, including the

clinically important T790M resistance mutation. Its preclinical profile demonstrates significant

anti-tumor activity in relevant cancer models. The data summarized in this technical guide

highlight the potential of CNX-2006 as a therapeutic agent for the treatment of NSCLC and

provide a foundation for further drug development efforts. The insights into its mechanism of

action and the experimental methodologies used for its characterization can serve as a

valuable resource for researchers in the field of oncology drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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